3-[4-(benzyloxy)phenyl]-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-oxadiazole
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Overview
Description
3-[4-(BENZYLOXY)PHENYL]-5-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BENZYLOXY)PHENYL]-5-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOLE typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Synthesis of the Oxadiazole Ring: The intermediate is then reacted with hydrazine hydrate and a suitable carboxylic acid derivative to form the oxadiazole ring.
Introduction of the Ethenyl Group: The final step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzaldehyde under basic conditions to introduce the ethenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(BENZYLOXY)PHENYL]-5-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[4-(BENZYLOXY)PHENYL]-5-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[4-(BENZYLOXY)PHENYL]-5-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-(BENZYLOXY)PHENYLACETIC ACID: A para-substituted phenylacetic acid derivative with similar structural features but different functional groups.
4-(BENZYLOXY)PHENOL: A phenolic compound with a benzyloxy group, used in various chemical syntheses.
Uniqueness
3-[4-(BENZYLOXY)PHENYL]-5-[(1E)-2-(2,4-DICHLOROPHENYL)ETHENYL]-1,2,4-OXADIAZOLE is unique due to its combination of an oxadiazole ring with benzyloxy and dichlorophenyl groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H16Cl2N2O2 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-19-10-6-17(21(25)14-19)9-13-22-26-23(27-29-22)18-7-11-20(12-8-18)28-15-16-4-2-1-3-5-16/h1-14H,15H2/b13-9+ |
InChI Key |
AYRJRACDFVYBCH-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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